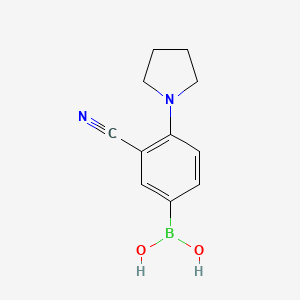
3-Cyano-4-pyrrolidinophenylboronic acid
説明
3-Cyano-4-pyrrolidinophenylboronic acid, also known as CPBA, is an organic compound that has recently gained attention in the scientific community due to its wide range of applications. CPBA is a boronic acid derivative of pyrrolidinophenylboronic acid, a compound that has been used in various synthetic processes. The properties of CPBA make it an ideal reagent for a variety of chemical reactions, as well as for scientific research applications.
科学的研究の応用
Rhodium-Catalyzed Annulation Reactions : This compound serves as a three-carbon component in annulation reactions involving 2-cyanophenylboronic acid, alkynes, or alkenes. This process produces substituted indenones or indanones and can construct cyclic skeletons via intramolecular nucleophilic addition (Miura & Murakami, 2005).
Electrochemical Behavior in Protic Medium : The compound's electrochemical behavior has been studied, specifically in hydroalcoholic medium. This study is significant for understanding its reactions and transformations in different pH conditions (David et al., 1995).
Mn(III)-Mediated Cascade Cyclization : This compound is involved in Mn(III) mediated cascade cyclization with arylboronic acid. This process constructs pyrrolopyridine derivatives, essential in organic synthesis (Xu et al., 2019).
Synthesis of Luminescent Oxygen Sensing Compounds : It has been used in the synthesis of novel triphenylamine-based cyclometalated Pt(II) complexes for luminescent oxygen sensing. This application is crucial in the development of sensors and diagnostic tools (Liu et al., 2014).
Palladium-Catalyzed Cascade Reactions : It plays a role in Palladium-catalyzed cascade reactions leading to the formation of benzofuro[2,3-c]pyridines, which represent a new class of emissive fluorophores (Xiong et al., 2019).
Synthesis and Characterization for Corrosion Inhibition : The compound has been explored for its potential as a corrosion inhibitor in nitric acid solutions, using various chemical and electrochemical methods. This has implications for materials science and engineering (Abu-Rayyan et al., 2022).
Integrin Inhibitor for Treatment of Pulmonary Fibrosis : In the development of integrin inhibitors, this compound has been investigated for the treatment of idiopathic pulmonary fibrosis, highlighting its potential in therapeutic applications (Procopiou et al., 2018).
Influence in Dye-Sensitized Solar Cells : Its role in organic dyes for nanocrystalline TiO2 solar cells demonstrates its potential in renewable energy technologies (Qin et al., 2007).
Extraction of Pyridine-3-carboxylic Acid : It's involved in the extraction processes of pyridine-3-carboxylic acid, a compound used in various industries, using different diluents (Kumar & Babu, 2009).
Nematic Phase Structure Analysis : The compound is used to study the nematic phases of cyano derivatives and their mixtures, providing insights into liquid crystal technology (Grebyonkin et al., 1990).
特性
IUPAC Name |
(3-cyano-4-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c13-8-9-7-10(12(15)16)3-4-11(9)14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWQXPBXVHMPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCCC2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde](/img/structure/B1427431.png)

![1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea](/img/structure/B1427433.png)
![Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1427434.png)
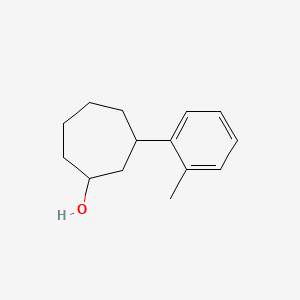
![4-[3-(Trifluoromethyl)phenyl]butanal](/img/structure/B1427438.png)
![4-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1427442.png)


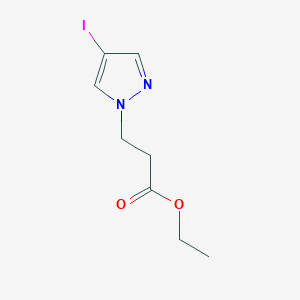
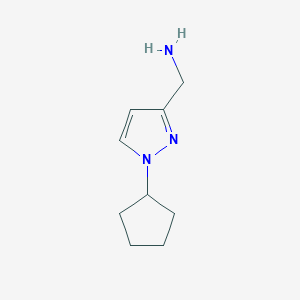
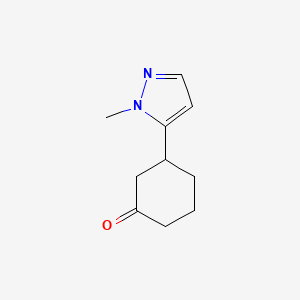
![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)
